molecular formula C16H18BrN3O3S B2412227 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine CAS No. 2379984-54-8

2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine

Cat. No.: B2412227
CAS No.: 2379984-54-8
M. Wt: 412.3
InChI Key: OAGYIZZBACPIHJ-UHFFFAOYSA-N
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Description

2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the coupling of the piperidine derivative with 5-bromopyrimidine under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as dimethylformamide or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins through sulfonamide bonds, while the piperidine ring can modulate the activity of neurotransmitter receptors. The bromopyrimidine moiety can participate in hydrogen bonding and π-π interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-chloropyrimidine
  • 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-fluoropyrimidine
  • 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-iodopyrimidine

Uniqueness

The uniqueness of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the benzenesulfonyl and piperidine groups provide opportunities for interactions with biological targets .

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c17-14-10-18-16(19-11-14)23-12-13-6-8-20(9-7-13)24(21,22)15-4-2-1-3-5-15/h1-5,10-11,13H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGYIZZBACPIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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